![molecular formula C22H27F2N3O B3949323 4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide](/img/structure/B3949323.png)
4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide
Overview
Description
4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide is a chemical compound that has been found to have potential applications in scientific research. This chemical compound is also known as DFB or DFB-001 and is a selective agonist of the μ-opioid receptor. The μ-opioid receptor is a protein that is involved in the regulation of pain and is a target for the development of analgesic drugs.
Mechanism of Action
DFB is a selective agonist of the μ-opioid receptor. It binds to the receptor and activates it, leading to the inhibition of pain signals. The μ-opioid receptor is also involved in the regulation of mood, appetite, and respiratory function.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain and to reduce inflammation in models of inflammatory diseases. DFB has also been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell function.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in lab experiments. It is a selective agonist of the μ-opioid receptor, which allows for the investigation of the specific role of this receptor in pain regulation and other physiological processes. DFB is also relatively stable and can be easily synthesized in the lab. However, there are some limitations to the use of DFB in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous opioids. Additionally, the use of DFB in animal studies may not accurately reflect the effects in humans.
Future Directions
There are several future directions for research on 4-{4-[(2,6-difluoro-3-methylbenzyl)amino]-1-piperidinyl}-N,N-dimethylbenzamide. One area of research is the development of new analgesic drugs based on the μ-opioid receptor. DFB could be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects. Another area of research is the investigation of the effects of opioids on the immune system. DFB could be used to study the role of the μ-opioid receptor in immune cell function and the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and efficacy of DFB in human studies.
Scientific Research Applications
DFB has been found to have potential applications in scientific research. It has been used in studies to investigate the role of the μ-opioid receptor in pain regulation and to develop new analgesic drugs. DFB has also been used in studies to investigate the effects of opioids on the immune system and to develop new treatments for inflammatory diseases.
properties
IUPAC Name |
4-[4-[(2,6-difluoro-3-methylphenyl)methylamino]piperidin-1-yl]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2N3O/c1-15-4-9-20(23)19(21(15)24)14-25-17-10-12-27(13-11-17)18-7-5-16(6-8-18)22(28)26(2)3/h4-9,17,25H,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALKIDXIXCVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CNC2CCN(CC2)C3=CC=C(C=C3)C(=O)N(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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